molecular formula C19H19NO5 B11385626 N-(2-furylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide

N-(2-furylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide

Cat. No.: B11385626
M. Wt: 341.4 g/mol
InChI Key: LSKQBEHKNVVHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a coumarin (2-oxochromen) core substituted with 5-methoxy, 4,7-dimethyl groups and an acetamide side chain linked to a 2-furylmethyl group. Coumarin derivatives are known for diverse biological activities, including anticoagulant and anti-inflammatory effects, while the furylmethyl moiety may influence metabolic stability and binding interactions.

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C19H19NO5/c1-11-7-15(23-3)18-12(2)14(19(22)25-16(18)8-11)9-17(21)20-10-13-5-4-6-24-13/h4-8H,9-10H2,1-3H3,(H,20,21)

InChI Key

LSKQBEHKNVVHLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=CO3)C)C(=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-4,7-dimethyl-2-oxochromen-3-yl acetic acid and 2-furylmethylamine.

    Condensation Reaction: The acetic acid derivative is reacted with 2-furylmethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the desired amide bond.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Analogues with Coumarin Moieties

N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides

  • Structure : These analogs (e.g., compounds 3a-l) replace the furylmethyl group with a 4-oxothiazolidin-3-yl ring and feature a 4-methyl-7-oxycoumarin core .
  • The thiazolidinone ring may confer rigidity and alter pharmacokinetics, as sulfur-containing heterocycles often influence metabolic pathways.
  • Synthesis : Prepared via refluxing with mercaptoacetic acid and ZnCl₂, contrasting with the target compound’s likely route involving furfurylamine coupling .

Benzothiazole-Based Acetamides

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(substituted phenyl)acetamides

  • Structure : These patent compounds (e.g., EP3 348 550A1) feature a benzothiazole core with trifluoromethyl and aryl substituents instead of coumarin and furylmethyl groups .
  • Key Differences :
    • The benzothiazole moiety’s electron-withdrawing trifluoromethyl group enhances stability and may improve target selectivity (e.g., kinase inhibition).
    • Compared to the coumarin-based compound, these analogs are likely more lipophilic, affecting blood-brain barrier penetration.

Complex Acetamide Derivatives with Stereospecific Chains

Examples: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Compound e)

  • Structure: These compounds (from Pharmacopeial Forum) incorporate stereospecific amino/hydroxy chains and phenoxy groups, unlike the planar coumarin-furan system .
  • Key Differences: The diphenylhexan backbone enables 3D interactions with chiral biological targets, such as enzymes or receptors. The phenoxy group’s bulkiness may reduce solubility compared to the furylmethyl group, which has a smaller steric profile.
  • Pharmacokinetics : Stereochemistry and polar groups (e.g., -OH, -NH₂) likely enhance water solubility but shorten half-life due to rapid renal clearance .

Indole-Containing Acetamides

Example : 2-(5-Bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide

  • Structure : Shares the N-(2-furylmethyl)acetamide group but replaces coumarin with a brominated, formylated indole .
  • Indole’s aromaticity and hydrogen-bonding capacity differ from coumarin, possibly altering target specificity (e.g., serotonin receptors vs. coagulation factors) .

Research Implications

The target compound’s coumarin and furylmethyl groups position it uniquely among acetamide derivatives. Its moderate lipophilicity (from methyl/methoxy groups) may enhance oral bioavailability compared to more polar (e.g., thiazolidinone) or bulky (e.g., benzothiazole) analogs. However, the furan ring’s susceptibility to oxidative metabolism could limit its half-life, necessitating prodrug strategies . Further studies should explore its binding affinity for serine proteases (e.g., factor Xa) and compare efficacy with patented benzothiazole-based therapeutics .

Biological Activity

N-(2-furylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide, a compound with the molecular formula C19H19NO5 and a molecular weight of 341.36 g/mol, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Antitumor Activity

Recent studies have highlighted the antitumor potential of coumarin derivatives, including compounds structurally related to this compound. For instance, a review on anti-tumor mechanisms of coumarins noted that certain synthetic derivatives exhibited selective inhibitory activities against tumor-related carbonic anhydrases (CA IX and CA XII) in the nanomolar range . The inhibition of these enzymes is crucial as they play roles in tumor progression and metastasis.

The biological activity of this compound may involve several key mechanisms:

  • Inhibition of PI3K/AKT/mTOR Pathway : This signaling pathway is vital for cell survival and growth. Inhibition can lead to apoptosis in cancer cells .
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis through mitochondrial pathways, reducing mitochondrial membrane potential and increasing the levels of apoptotic proteins such as caspases .
  • Antioxidant Properties : Coumarin derivatives often exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Study 1: In Vitro Evaluation

A study evaluated a series of coumarin derivatives for their cytotoxicity against various cancer cell lines. The results indicated that some derivatives showed IC50 values ranging from 18.1 to 42.1 μM across different cell lines (HeLa, HepG2, H1299, HCT-116, and MCF-7) . These findings suggest that this compound may possess similar cytotoxic properties.

Study 2: Mechanistic Insights

Another study focused on the mechanism by which coumarin derivatives induce apoptosis in cancer cells. It was found that compounds could activate caspases and inhibit anti-apoptotic factors like Bcl-2, leading to increased cell death . This mechanism is likely relevant for understanding the biological activity of this compound.

Research Findings Summary Table

Study Compound Cell Line IC50 (μM) Mechanism
Study 1Coumarin DerivativesHeLa18.1Cytotoxicity
HepG232.6
H129929.3
HCT-11642.1
MCF-729.3
Study 2VariousPC-3Not specifiedApoptosis via caspase activation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.